molecular formula C11H21NS B1670043 Decyl isothiocyanate CAS No. 24540-94-1

Decyl isothiocyanate

Cat. No.: B1670043
CAS No.: 24540-94-1
M. Wt: 199.36 g/mol
InChI Key: HFWWGJSMDPUEFD-UHFFFAOYSA-N
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Description

Decyl isothiocyanate is an organic compound with the molecular formula C11H21NS. It belongs to the class of isothiocyanates, which are characterized by the functional group –N=C=S.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of decylamine with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride. This method typically yields this compound in good quantities . Another method involves the reaction of decylamine with phenyl chlorothionoformate in the presence of sodium hydroxide, which can be performed either as a one-pot process or a two-step approach .

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes used in laboratory settings but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of decyl isothiocyanate involves its ability to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity underlies its antimicrobial and anticancer properties. In biological systems, this compound can modify proteins and enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Decyl isothiocyanate can be compared with other isothiocyanates such as:

  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenethyl isothiocyanate
  • Sulforaphane
  • Iberin
  • Sulforaphene
  • Erucin

These compounds share the isothiocyanate functional group but differ in their alkyl or aryl substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its long alkyl chain, which imparts distinct lipophilicity and reactivity compared to other isothiocyanates .

Properties

IUPAC Name

1-isothiocyanatodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWWGJSMDPUEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066998
Record name Decane, 1-isothiocyanato-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24540-94-1
Record name Decyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24540-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Decane, 1-isothiocyanato-
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Record name Decane, 1-isothiocyanato-
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Record name Decane, 1-isothiocyanato-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24540-94-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Decyl isothiocyanate
Reactant of Route 3
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Decyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
Decyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
Decyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
Decyl isothiocyanate

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